4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
説明
特性
IUPAC Name |
4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPTAFXICADIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Synthetic Routes
The synthesis of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide typically involves multi-step organic synthesis techniques. Common methods include:
- Bromination of 1-methyl-1,2,3,6-tetrahydropyridine using bromomethyl derivatives under controlled conditions.
- The reaction conditions such as temperature and solvent significantly influence the yield and purity of the final compound .
Neuroactive Properties
Research indicates that compounds within the tetrahydropyridine family exhibit neuroactive properties. Specifically:
- Dopaminergic Activity : The compound has been associated with dopaminergic activity, making it relevant for studying neurodegenerative diseases like Parkinson's disease and depression. The presence of a bromine substituent may enhance its pharmacological profile by modulating receptor interactions .
Therapeutic Potential
This compound can serve as a building block for synthesizing more complex molecules with potential therapeutic effects on neurological disorders. Its structural similarity to biologically active compounds makes it suitable for neurotransmission studies and receptor binding assays .
Parkinson's Disease Research
In studies exploring neurotoxic effects related to Parkinson's disease, similar tetrahydropyridine derivatives have been utilized to understand the mechanisms leading to neuronal death. The compound's ability to interact with mitochondrial pathways provides insights into oxidative stress and neurodegeneration .
Drug Development
The compound is being investigated for its potential in drug development targeting neurological conditions. Its chemical properties allow researchers to modify its structure to enhance efficacy and reduce side effects .
作用機序
The mechanism by which 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Core Scaffold and Substituents
- 4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 2044836-45-3) : Lacks the 1-methyl and bromomethyl groups, featuring only a bromine atom at the 4-position. The hydrochloride salt form may exhibit distinct solubility and reactivity compared to the hydrobromide analogue .
- 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (CAS 175347-95-2) : Substitutes the 1-methyl group with a benzyl moiety, introducing steric bulk and aromaticity, which may hinder nucleophilic substitution reactions .
- MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : Replaces the bromomethyl group with a phenyl ring. This structural difference underpins MPTP’s neurotoxicity, as it is metabolized to MPP+, a mitochondrial toxin causing Parkinsonism .
- Paroxetine Intermediates (e.g., 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) : Feature fluorophenyl groups critical for serotonin reuptake inhibition in antidepressants. Fluorine enhances lipophilicity and bioavailability compared to bromine .
Table 1: Structural Comparison of Tetrahydropyridine Derivatives
Physicochemical Properties
- Solubility : The hydrobromide salt of the target compound improves aqueous solubility compared to its free base. In contrast, the benzyl-substituted analogue (CAS 175347-95-2) has lower solubility due to its hydrophobic aromatic group .
- Reactivity : The bromomethyl group in the target compound facilitates alkylation reactions, whereas MPTP’s phenyl group directs metabolic activation via cytochrome P450 2D6 to neurotoxic metabolites .
- Stability : Hydrobromide salts generally exhibit higher thermal stability than hydrochlorides, as seen in comparisons with CAS 2044836-45-3 .
生物活性
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a compound of interest in medicinal chemistry due to its structural similarity to various neuroactive substances. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 202.08 g/mol
- CAS Number : 2580230-91-5
The biological activity of this compound is primarily related to its interaction with neurotransmitter systems. Studies suggest that this compound may act as a monoamine oxidase (MAO) inhibitor, similar to other tetrahydropyridine derivatives. MAO inhibitors are known to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have implications for treating mood disorders and neurodegenerative diseases.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies and Research Findings
- Neuroprotective Effects : Research indicates that compounds similar to 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine exhibit neuroprotective properties by preventing neuronal death in models of Parkinson's disease. This is attributed to their ability to inhibit MAO-B and reduce oxidative stress in dopaminergic neurons.
- Behavioral Studies : Animal studies have shown that administration of this compound can lead to improved motor function and reduced symptoms of depression-like behavior in rodent models. Such effects are likely mediated through enhanced dopaminergic signaling.
- Comparative Analyses : In comparative studies with other tetrahydropyridine derivatives (e.g., MPTP), this compound demonstrated a lower potency in depleting dopamine levels but maintained significant inhibitory action on MAO-A.
準備方法
Reaction Protocol
- Substrate Preparation : 1-Methyl-1,2,3,6-tetrahydropyridine (1.0 equiv) is dissolved in anhydrous methanol.
- Bromination : NBS (1.2 equiv) is added at 50°C, and the mixture is stirred for 2–4 hours.
- Workup : Sodium metabisulfite is added to quench excess bromine, followed by filtration and recrystallization from ethanol.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50°C | |
| Solvent | Methanol | |
| Yield | 85–93% | |
| Selectivity | Exclusive 4-bromomethyl product |
This method offers high regioselectivity, attributed to the stability of the radical intermediate at the 4-position.
Hydrobromination and Phosphorus Tribromide Method
A two-step approach involving hydrobromination and subsequent bromination is detailed in a synthesis protocol for 4-(Bromomethyl)pyridine hydrobromide. Adapting this to the tetrahydropyridine system involves:
Step 1: Hydrobromination of 4-(Hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine
Step 2: Bromination with Phosphorus Tribromide (PBr₃)
Key Data
| Parameter | Value | Source |
|---|---|---|
| HBr Concentration | 48% | |
| PBr₃ Equivalents | 1.1 | |
| Yield (Overall) | 89–93% |
This method is advantageous for substrates sensitive to radical conditions, though it requires handling corrosive HBr and PBr₃.
Direct Bromination in Inert Solvents
A patent by US4918230A describes bromination of aniline hydrohalides in inert solvents like 1,2-dichloroethane. While originally developed for anilines, this method is adaptable to tetrahydropyridines.
Reaction Protocol
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | 1,2-Dichloroethane | |
| Temperature | 0–25°C | |
| Yield | 90–95% |
This method achieves near-quantitative yields but requires careful temperature control to avoid polybromination.
Comparative Analysis of Preparation Methods
| Method | Yield | Selectivity | Cost | Scalability |
|---|---|---|---|---|
| NBS Bromination | 85–93% | High | Moderate | Excellent |
| HBr/PBr₃ Method | 89–93% | Moderate | High | Good |
| Direct Bromination | 90–95% | High | Low | Excellent |
NBS Bromination is preferred for lab-scale synthesis due to operational simplicity, while Direct Bromination excels in industrial settings for cost-effectiveness.
Mechanistic Insights
Quantum-chemical calculations on analogous dihydropyridines reveal that bromination at the 4-position is favored due to:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of a tetrahydropyridine precursor. For example, bromine or N-bromosuccinimide (NBS) in acetic acid at 40–60°C is a standard approach . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent), solvent polarity (acetic acid vs. DCM), and reaction time (4–12 hours). Post-reaction purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromomethyl substitution (e.g., δ ~3.8–4.2 ppm for CHBr) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 256.97 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) due to its irritant properties .
- Work in a fume hood to avoid inhalation of hydrobromic acid vapors.
- Store desiccated at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what strategies mitigate undesired side reactions?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site but can undergo elimination under basic conditions. To suppress β-hydride elimination:
- Use mild bases (e.g., KCO) in polar aprotic solvents (DMF, DMSO).
- Employ Pd catalysts with bulky ligands (e.g., SPhos) to stabilize intermediates .
- Monitor reaction progress via TLC (hexane:EtOAc = 3:1) to detect byproducts early .
Q. How can researchers resolve contradictions in reported biological activities of tetrahydropyridine derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:
- Dose-response studies : Test 0.1–100 μM ranges in triplicate .
- Computational modeling : Dock the compound into target proteins (e.g., dopamine receptors) using AutoDock Vina to predict binding affinities .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC normalization) .
Q. What experimental approaches are used to study the compound’s stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
